molecular formula C21H20N4O3 B4538578 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

Cat. No.: B4538578
M. Wt: 376.4 g/mol
InChI Key: QSXCKSJYFKUQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide is a complex organic compound that features a quinazoline core and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of 2-aminobenzamides with suitable carbonyl compounds under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate indole derivatives.

    Final Coupling: The final step involves coupling the quinazoline and indole intermediates through an amide bond formation, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the quinazoline core using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced quinazoline derivatives

    Substitution: Substituted acetamide derivatives

Scientific Research Applications

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, while the indole moiety can interact with various protein targets. These interactions can modulate signaling pathways and lead to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide: Lacks the indole moiety, making it less versatile in biological interactions.

    N-[1-(1H-indol-3-yl)propan-2-yl]acetamide: Lacks the quinazoline core, reducing its potential kinase inhibitory activity.

Uniqueness

The combination of the quinazoline and indole moieties in 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide provides a unique scaffold that can interact with a diverse range of biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-13(10-14-11-22-17-8-4-2-6-15(14)17)23-19(26)12-25-20(27)16-7-3-5-9-18(16)24-21(25)28/h2-9,11,13,22H,10,12H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXCKSJYFKUQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide
Reactant of Route 5
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.